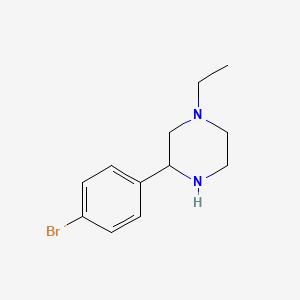

3-(4-Bromophenyl)-1-ethylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-1-ethylpiperazine, or 3-BEP, is a synthetic compound with a wide range of applications in research and development. It is an aromatic heterocyclic compound, consisting of a bromophenyl group linked to an ethylpiperazine group. 3-BEP is an important compound in the study of biochemistry and physiology, and has been used in research studies on the effects of drugs and other compounds on the body. The compound has also been used in the synthesis of other compounds.

Scientific Research Applications

Neuroprotective Agent

The compound “3-(4-Bromophenyl)-1-ethylpiperazine” has potential applications as a neuroprotective agent. It can be used to study the inhibition of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibition of AchE can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .

Antioxidant Research

This chemical can be utilized in antioxidant research due to its potential to mitigate oxidative stress. Oxidative stress is linked to various diseases, and compounds that can reduce oxidative damage are valuable for developing treatments. The compound’s effects on malondialdehyde (MDA) levels, a biomarker for oxidative injury, can be particularly insightful .

Antimicrobial Activity

“3-(4-Bromophenyl)-1-ethylpiperazine” derivatives have shown promising results in antimicrobial activity studies. These compounds can be synthesized and tested against pathogenic bacteria and fungi, contributing to the development of new antimicrobial agents .

Cancer Research

In the field of cancer research, derivatives of “3-(4-Bromophenyl)-1-ethylpiperazine” have been evaluated for their effectiveness against cancer cell lines, such as human breast adenocarcinoma (MCF7). These studies help in understanding the cytotoxic mechanisms and designing novel chemotherapeutic drugs .

Liquid Crystal Research

The compound serves as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phases. This application is significant in the development of new materials with specific optical and electronic properties .

Behavioral Studies

Research involving “3-(4-Bromophenyl)-1-ethylpiperazine” can extend to behavioral studies in aquatic organisms. For instance, its impact on the swimming potential and behavior of rainbow trout alevins can be investigated, providing insights into the neurotoxic potentials of new compounds .

Mechanism of Action

Target of Action

The compound 3-(4-Bromophenyl)-1-ethylpiperazine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

It’s worth noting that indole derivatives, which include this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

It’s known that indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .

Result of Action

One compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has been shown to have potent activity against hiv-1 .

properties

IUPAC Name |

3-(4-bromophenyl)-1-ethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEGRBYLTRRLJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-ethylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)